5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole
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Overview
Description
5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a 2-chloro-4-methylphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature.
Attachment of the 2-Chloro-4-Methylphenyl Group: The 2-chloro-4-methylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the oxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Amines, thiols, or alkoxides.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to modulate specific biological pathways can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The 2-chloro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-3-(2-fluoro-4-methylphenyl)-1,2-oxazole: Similar structure but with a fluoro group instead of a chloro group.
5-(Bromomethyl)-3-(2-chloro-4-ethylphenyl)-1,2-oxazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is unique due to the combination of its bromomethyl and 2-chloro-4-methylphenyl groups. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-7-2-3-9(10(13)4-7)11-5-8(6-12)15-14-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIBTBWPQLMFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)CBr)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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